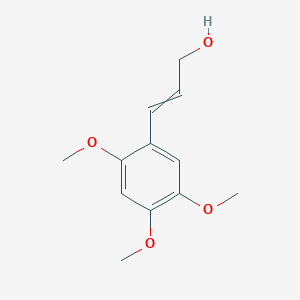
3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C12H16O4 It is a derivative of cinnamyl alcohol, featuring three methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate reagent. One common method includes the use of McFarlandic acid, methanol, and toluene, followed by the addition of pyridine and piperidine as catalysts. The reaction mixture is heated to reflux at 110°C for several hours, then cooled and processed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient separation techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces 3-(2,4,5-trimethoxyphenyl)prop-2-enal or 3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid.
Reduction: Produces 3-(2,4,5-trimethoxyphenyl)propane.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involved in calming and anti-epileptic activities. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-one
- 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
TXWGYXAWALNJBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=CCO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















